molecular formula C10H13NO3 B13609235 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone

3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone

Cat. No.: B13609235
M. Wt: 195.21 g/mol
InChI Key: XIJMQIWKZNOIQO-UHFFFAOYSA-N
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Description

3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone is an organic compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanone moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition.

Similar Compounds:

  • 3-Amino-1-(4-hydroxyphenyl)-1-propanone
  • 3-Amino-1-(2-hydroxy-4-methoxyphenyl)-1-propanone
  • 3-Amino-1-(2-hydroxy-3-methoxyphenyl)-1-propanone

Comparison: Compared to these similar compounds, this compound is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure influences its reactivity and interaction with biological targets, making it a compound of particular interest in research.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-1-(2-hydroxy-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO3/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

XIJMQIWKZNOIQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CCN

Origin of Product

United States

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